molecular formula C8H13ClN4O2 B3380551 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1955554-72-9

1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B3380551
CAS No.: 1955554-72-9
M. Wt: 232.67
InChI Key: IWTFOOXFAYEXSA-UHFFFAOYSA-N
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Description

1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a piperidine ring attached to the triazole core, which enhances its chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the formation of 1,2,3-triazole from azides and alkynes using the Huisgen cycloaddition reaction. Subsequent functionalization introduces the piperidine moiety.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and alkanes.

  • Substitution: Derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Industry: It is utilized in the manufacturing of various chemical products, including dyes, polymers, and coatings.

Comparison with Similar Compounds

1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-(piperidin-4-yl)piperazine: A compound with a similar piperidine ring but different core structure.

  • Indole derivatives: These compounds also contain nitrogen atoms in their rings but differ in their overall structure and properties.

Properties

IUPAC Name

1-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTFOOXFAYEXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-72-9
Record name 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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